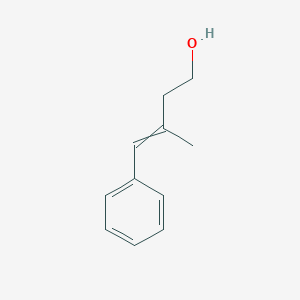

3-methyl-4-phenylbut-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83126-02-7 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-4-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

IKPFWWZDDIXNIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Phenylbut 3 En 1 Ol and Its Derivatives

Chemo- and Regioselective Synthetic Pathways

The selective synthesis of 3-methyl-4-phenylbut-3-en-1-ol and its analogues hinges on precise control over chemical reactions to target specific functional groups and achieve the desired arrangement of atoms.

Reductive Strategies for α,β-Unsaturated Carbonyl Precursors

A primary route to this compound involves the selective reduction of α,β-unsaturated carbonyl precursors. This approach requires careful selection of reagents and conditions to achieve the desired chemoselectivity, specifically the reduction of the carbonyl group without affecting the carbon-carbon double bond, or vice-versa.

One notable method involves a biocatalyzed cascade reaction for the stereoselective synthesis of related chiral fragrance compounds. This process utilizes a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot, two-step reaction. The ene-reductase first reduces the activated carbon-carbon double bond of an (E)-3-methyl-4-phenylbut-3-en-2-one precursor, followed by the reduction of the carbonyl group by the alcohol dehydrogenase. polimi.it This multi-enzyme cascade is advantageous as it saves time and reduces waste by minimizing the need for intermediate purification steps. polimi.it

| Enzyme System | Precursor | Product | Key Features |

| Ene-reductase (OYE3) & Alcohol Dehydrogenase (ADH) | (E)-3-methyl-4-phenylbut-3-en-2-one | (3S)-stereoisomers of Muguesia® | One-pot, two-step cascade reaction; High stereoselectivity |

Catalytic Approaches in Carbon-Carbon Bond Formation Leading to this compound

Catalytic methods for carbon-carbon bond formation are pivotal in constructing the fundamental framework of this compound. Transition metal-catalyzed cross-coupling reactions, for instance, have become indispensable tools for their efficiency and selectivity under mild conditions. illinois.edu These reactions often rely on the use of specific activating groups to facilitate the bond formation. illinois.edu

Enzymatic C-C bond-forming reactions also present a powerful alternative, with enzymes like aldolases, transketolases, and hydroxynitrile lyases being well-established for synthetic applications. nih.gov More recently, novel enzymatic reactions, such as the Stetter and Pictet-Spengler reactions, have been employed on a preparative scale for C-C bond formation. nih.gov

| Catalytic Method | Key Features |

| Transition Metal-Catalyzed Cross-Coupling | High selectivity and efficiency under mild conditions. illinois.edu |

| Enzymatic C-C Bond Formation | Utilizes enzymes like aldolases and transketolases for stereoselective synthesis. nih.gov |

Multicomponent Reaction Strategies for Analogues of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules, including analogues of this compound. These reactions are highly atom-economical and can rapidly generate molecular diversity.

A notable example is a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This strategy, involving a sequential multicomponent reaction and intramolecular Michael cyclization, demonstrates the power of MCRs in constructing complex heterocyclic scaffolds in a one-pot fashion. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of MCRs to generate a wide array of structurally diverse analogues.

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of a stereocenter in this compound necessitates the development of stereoselective synthetic methods to access specific enantiomers or diastereomers, which can exhibit distinct biological activities or properties.

Enantioselective Synthesis via Biocatalysis for Analogues of this compound

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity. A prominent example is the multi-enzyme cascade synthesis of the odorous (3S)-stereoisomers of Muguesia®, a compound structurally related to this compound. polimi.it This system employs an ene-reductase from Saccharomyces cerevisiae and an alcohol dehydrogenase to achieve high stereoselectivity in a one-pot reaction. polimi.it The high selectivity of biocatalyzed reactions makes them suitable for developing sustainable manufacturing processes for chiral compounds. polimi.it

| Biocatalytic Approach | Key Enzyme(s) | Substrate | Product | Significance |

| Multi-enzyme Cascade | Ene-reductase (ER), Alcohol Dehydrogenase (ADH) | (E)-3-methyl-4-phenylbut-3-en-2-one | (3S)-stereoisomers of Muguesia® | High enantioselectivity and diastereoselectivity in a one-pot synthesis. polimi.it |

Diastereoselective Synthesis of Substituted this compound Frameworks

The diastereoselective synthesis of substituted frameworks of this compound is crucial for creating molecules with multiple stereocenters. wiley-vch.dewiley-vch.de-Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful methods for the stereoselective construction of vicinal stereogenic centers. acs.org

A diastereoselective Claisen rearrangement catalyzed by a CuI catalyst has been developed for the synthesis of chiral alcohols, amides, and oxazolines with vicinal all-carbon quaternary-tertiary or tertiary-tertiary stereodiads. acs.orgacs.org This method offers a high degree of stereocontrol, which is essential for the synthesis of complex molecules with defined stereochemistry. acs.org The success of this approach relies on the predictable nature of the transition state in the wiley-vch.dewiley-vch.de-sigmatropic rearrangement. acs.org However, the catalytic application of such transformations can be challenging in terms of selectivity and complexity. acs.org

Kinetic Resolution Methodologies Applied to Allylic Alcohols

Kinetic resolution is a crucial technique for separating enantiomers of chiral alcohols, including allylic alcohols like this compound. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. A significant advancement in this area is Dynamic Kinetic Resolution (DKR), which combines enantioselective catalysis with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single, optically pure enantiomer. acs.orgacs.org

Chemoenzymatic dynamic kinetic resolution has proven to be a highly effective method for a variety of allylic alcohols. acs.org This approach typically utilizes a lipase (B570770) for the enantioselective acylation step and a metal complex, often ruthenium-based, to catalyze the racemization of the unreacted alcohol enantiomer. nih.govorganic-chemistry.org For instance, the combination of Candida antarctica lipase B (CALB) with a specific ruthenium catalyst has been successfully used for the DKR of sterically hindered allylic alcohols. acs.orgnih.gov Similarly, lipase from Pseudomonas cepacia paired with a ruthenium complex facilitates the DKR of racemic allylic alcohols, converting them into homochiral allylic acetates with high optical purity (>99% enantiomeric excess) and yields often exceeding 80%. organic-chemistry.org

The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of the resolution. Toluene is often an effective solvent, although others like cyclohexane (B81311) and diisopropyl ether have been investigated. acs.org Isopropenyl acetate (B1210297) and p-chlorophenyl acetate are commonly used as acyl donors. acs.orgorganic-chemistry.org

The following table summarizes findings from studies on the kinetic resolution of various allylic alcohols, which are structurally related to this compound and demonstrate the applicability of these methodologies.

| Catalyst System | Substrate Type | Acyl Donor | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) + Ruthenium catalyst | Sterically hindered allylic alcohols | Isopropenyl acetate | Toluene | High | >99% | acs.org |

| Pseudomonas cepacia lipase + Ruthenium complex | Aromatic and aliphatic allylic alcohols | p-Chlorophenyl acetate | Methylene chloride | 81-88% | >99% | organic-chemistry.org |

| Lecitase™ Ultra (immobilized) | (E)-4-phenylbut-3-en-2-yl butyrate | - (Hydrolysis) | Phosphate buffer/isooctane | - | 94-97% (alcohol), 95-96% (ester) | mdpi.com |

| MesCu/(R,R)‐Ph‐BPE | Benzylic and allylic alcohols | Hydrosilane | - | - | High selectivity factors (s > 55) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including allylic alcohols and their precursors, to develop more sustainable and environmentally benign processes. Key aspects include the use of renewable feedstocks, greener solvents, reusable catalysts, and atom-economical reactions. nih.gov

For the synthesis of allylic alcohols, several green strategies have been explored. One approach focuses on using renewable resources; for example, technology has been developed to synthesize allyl alcohol from glycerol, a byproduct of biodiesel production, using a specialized heterogeneous catalyst. This method operates in a fixed-bed continuous flow reactor and avoids the need for fossil fuel derivatives.

Another core principle of green chemistry is the reduction of waste by using catalytic and atom-economical reactions. A one-pot tandem reaction has been developed for synthesizing α-carbonyl homoallylic alcohols from benzaldehydes and allylic alcohols. researchgate.net This process uses both an N-heterocyclic carbene (NHC) and a nickel catalyst in ethanol (B145695), a green solvent. The reaction is 100% atom-economical, with water as the only byproduct. researchgate.net

The use of safer, non-toxic solvents is also a critical consideration. Research into the synthesis of related α,β-unsaturated ketones, which can be precursors to this compound, has demonstrated successful reactions in aqueous media, such as mixtures of water and ethanol or isopropanol (B130326). Furthermore, solvent-free conditions have been applied for the synthesis of allyl ethers from allylic alcohols, which represents a significant step towards sustainable manufacturing. mdpi.com

The development of reusable, heterogeneous catalysts is another important avenue. For the synthesis of (E)-4-phenyl-3-buten-2-one, a precursor to the target molecule, a method using a reusable mesoporous aluminosilicate (B74896) catalyst has been reported. google.com This approach simplifies the production process and reduces waste associated with catalyst separation. google.com

The following table highlights various green chemistry approaches relevant to the synthesis of allylic alcohols and their precursors.

| Green Principle | Methodology | Substrates/Products | Key Advantages | Reference |

|---|---|---|---|---|

| Use of Renewable Feedstocks | Catalytic conversion of glycerol | Glycerol to Allyl alcohol | Sustainable feedstock, avoids fossil fuels | |

| Atom Economy | One-pot NHC and Nickel-catalyzed tandem reaction | Benzaldehyde (B42025) and allylic alcohols to α-carbonyl homoallylic alcohols | 100% atom-economical, water as sole byproduct | researchgate.net |

| Safer Solvents/Solvent-Free Conditions | Reaction in aqueous media (water/ethanol) | Synthesis of β-aryl enones | Reduces use of volatile organic compounds | |

| Catalysis | Use of a reusable mesoporous aluminosilicate catalyst | Styrene and acetic anhydride (B1165640) to (E)-4-phenyl-3-buten-2-one | Catalyst is reusable, simplified process | google.com |

| Halogen-Free Synthesis | Dehydrative allylation with reusable MoO3/TiO2 catalyst | Allyl alcohol and aliphatic alcohols to allyl ethers | Avoids halide waste, water is the only byproduct | mdpi.com |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Phenylbut 3 En 1 Ol

Electrophilic and Nucleophilic Reactions of the Allylic Alcohol Moiety

The allylic alcohol motif in 3-methyl-4-phenylbut-3-en-1-ol is a hub of reactivity, participating in reactions involving both the hydroxyl group and the adjacent double bond.

The oxidation of allylic alcohols like this compound can lead to a variety of products, including aldehydes, carboxylic acids, and α,β-unsaturated ketones, depending on the oxidant and reaction conditions. nih.govrsc.orgrsc.org

Common oxidation pathways include:

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to the corresponding aldehyde, 3-methyl-4-phenyl-3-butenal. This transformation can be achieved using a variety of reagents. For instance, N-heterocyclic carbenes (NHCs) can catalyze the oxidation of allylic alcohols to esters in the presence of manganese(IV) oxide, proceeding through an aldehyde intermediate. acs.org Merging a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation provides a one-pot method to convert allylic alcohols directly to their corresponding carboxylic acids, in this case, 3-methyl-4-phenyl-3-butenoic acid. rsc.orgrsc.org

Oxidation to α,β-Unsaturated Ketones: The oxidation of certain allylic alcohols can yield α,β-unsaturated ketones. nih.gov For this compound, this would involve oxidation and rearrangement to form 3-methyl-4-phenyl-3-buten-2-one (B155874). chemicalbook.comnih.gov Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of allylic alcohols to α,β-unsaturated ketones via a proposed gem-diol intermediate. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Reagent/Catalyst | Product | Product Class | Citation |

|---|---|---|---|---|

| This compound | Mild Oxidant (e.g., PCC, DMP) | 3-methyl-4-phenyl-3-butenal | Aldehyde | acs.org |

| This compound | CuI/TEMPO/O2 then NaClO2 | 3-methyl-4-phenyl-3-butenoic acid | Carboxylic Acid | rsc.org |

| This compound | Cytochrome P450 | 3-methyl-4-phenyl-3-buten-2-one | α,β-Unsaturated Ketone | nih.gov |

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the phenyl group and the allylic hydroxyl group.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For example, iron-catalyzed transfer hydrogenation using isopropanol (B130326) as a hydrogen source can convert allylic alcohols to the corresponding saturated alcohols. acs.org In this case, the product would be 3-methyl-4-phenylbutan-1-ol. nih.gov

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would result in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of 3,4-dibromo-3-methyl-4-phenylbutan-1-ol.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. The stability of the potential carbocations determines the regioselectivity (Markovnikov's rule). The formation of a benzylic carbocation at the C4 position, stabilized by the phenyl group, is highly favored. This would lead to the formation of 4-bromo-3-methyl-4-phenylbutan-1-ol.

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group for substitution reactions.

Esterification: One of the most common transformations is esterification, where the alcohol reacts with a carboxylic acid or its derivative to form an ester. nih.gov This reaction can be catalyzed by acids. google.com A highly efficient method involves the conversion of the allylic alcohol to a trichloroacetimidate (B1259523) intermediate by reacting it with trichloroacetonitrile. This intermediate then undergoes a clean SN2′ substitution with a variety of carboxylic acids in the presence of a palladium(II) catalyst to yield the corresponding branched allylic ester. nih.govorganic-chemistry.org

Ether Formation: The alcohol can be converted into an ether. This typically involves deprotonation with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide.

Transesterification: Enzyme-catalyzed transesterification is another route to esters. Lipases can be used to acylate allylic alcohols with high enantioselectivity, using acyl donors like vinyl esters. mdpi.com

Pericyclic and Rearrangement Reactions Involving the But-3-en-1-ol Skeleton

The specific arrangement of the double bond and the alcohol functionality in the but-3-en-1-ol skeleton makes this compound a candidate for various pericyclic and rearrangement reactions. researchgate.net

Overman Rearrangement: This powerful reaction transforms allylic alcohols into allylic amines. The process involves the initial formation of an allylic trichloroacetimidate from this compound and trichloroacetonitrile. This intermediate then undergoes a thermal or metal-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to furnish an allylic trichloroacetamide (B1219227) with a 1,3-transposition of the functional groups. organic-chemistry.org

1,3-Rearrangement: Allylic alcohols can undergo a 1,3-rearrangement, effectively migrating the hydroxyl group. This transformation can be promoted by hot water, which acts as a mild acid catalyst, or by transition metal catalysts such as Iridium(III) complexes. researchgate.netnih.gov

Semipinacol Rearrangement: A recently developed method utilizes a combination of photoredox and cobalt catalysis to effect a semipinacol rearrangement of unactivated allylic alcohols. chemistryviews.org This reaction would convert this compound into the corresponding α,α-disubstituted ketone, 1-phenylpentan-2-one, under mild conditions. chemistryviews.org

Catalytic Transformations and Mechanistic Insights for this compound

Transition metal catalysis offers a wide range of selective transformations for allylic alcohols, often proceeding through a common π-allyl metal intermediate. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for reactions involving allylic alcohols. In the Tsuji-Trost allylation, the hydroxyl group is typically activated first. However, direct use of allylic alcohols is becoming more common. nih.gov Palladium(II) catalysts can facilitate the 1,3-isomerization of tertiary allylic alcohols organic-chemistry.org and are crucial in the asymmetric synthesis of allylic esters from trichloroacetimidate intermediates, as mentioned previously. nih.gov

Iridium and Rhodium Catalysis: Iridium catalysts are particularly noted for their ability to direct nucleophilic attack to the more substituted end of the π-allyl intermediate in asymmetric allylic alkylation (AAA) reactions. nih.gov Both iridium and rhodium complexes have been employed in the direct allylation of nucleophiles using allylic alcohols, navigating the challenge of the hydroxyl group being a poor leaving group. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have been used for the asymmetric allylic alkylation of β-ketoesters with allylic alcohols, which proceeds via a π-allyl nickel intermediate. nih.gov Furthermore, a dual photoredox/nickel catalytic system enables the direct carboxylation of allylic alcohols with CO₂, producing linear carboxylic acids. acs.orgacs.org This reaction applied to this compound would likely yield (E)-4-methyl-5-phenylpent-4-enoic acid.

Table 2: Key Metal-Mediated Transformations

| Catalyst System | Transformation | Mechanistic Feature | Potential Product from Substrate | Citation |

|---|---|---|---|---|

| Pd(II) / Trichloroacetonitrile | Asymmetric Allylic Esterification | SN2′ substitution on trichloroacetimidate | Chiral allylic ester | nih.govorganic-chemistry.org |

| Ir(I) / Chiral Ligand | Asymmetric Allylic Alkylation | Formation of Ir-π-allyl intermediate, attack at substituted terminus | Chiral alkylated product | nih.gov |

| Ni(0) / Photoredox Catalyst / CO₂ | Carboxylation | Formation of Ni-π-allyl intermediate, CO₂ insertion | (E)-4-methyl-5-phenylpent-4-enoic acid | acs.orgacs.org |

| [Ir(III)] | 1,3-Rearrangement | Chain-walking and migratory insertion | Isomeric allylic alcohol | researchgate.net |

Organocatalytic Activation and Reaction Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful tool for the activation of alcohols and alkenes. For a molecule like this compound, organocatalysts can facilitate a range of transformations by activating either the hydroxyl group or the double bond.

Activation of the hydroxyl group can proceed through hydrogen bonding with a chiral organocatalyst, such as a Brønsted acid or a thiourea-based catalyst. This activation enhances the leaving group ability of the hydroxyl group, enabling nucleophilic substitution reactions. For instance, in the presence of a suitable nucleophile and an organocatalyst, the hydroxyl group could be displaced to form ethers, esters, or other derivatives.

The double bond in this compound is also amenable to organocatalytic activation. Chiral aminocatalysts, for example, can react with the alkene to form a transient enamine or iminium ion, which can then participate in various asymmetric reactions. This approach is particularly useful for enantioselective additions to the double bond.

While direct studies on this compound are not readily found, the principles of organocatalysis suggest several potential reaction pathways. These include:

Asymmetric Epoxidation: The use of chiral ketones or other organocatalysts in the presence of an oxidant could lead to the formation of chiral epoxides. The stereochemistry of the product would be directed by the chiral catalyst.

Asymmetric Dihydroxylation: Organocatalytic methods could be employed to introduce two hydroxyl groups across the double bond in a stereocontrolled manner.

Michael Addition: Activation of the double bond by an organocatalyst could facilitate the conjugate addition of various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Derivatization Strategies and Functional Group Interconversions of this compound

The hydroxyl and alkene functional groups in this compound are ideal handles for a variety of derivatization and functional group interconversion reactions. These transformations are essential for creating analogues with potentially different biological activities or for use as intermediates in the synthesis of more complex molecules.

Derivatization of the Hydroxyl Group:

The primary alcohol in this compound can be readily converted into a range of other functional groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst, will yield the corresponding esters. This is a common strategy to modify the lipophilicity and pharmacokinetic properties of a molecule.

Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions will produce ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Derivatization of the Alkene Group:

The carbon-carbon double bond offers a gateway to a multitude of functional group transformations.

Hydrogenation: Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, will reduce the double bond to a single bond, yielding 3-methyl-4-phenylbutan-1-ol. nih.gov

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. The stereochemical outcome can be influenced by the substitution pattern of the alkene.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond will result in a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, with the hydrogen adding to the less substituted carbon and the halide to the more substituted carbon.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a diol.

The table below summarizes some potential derivatization reactions for this compound based on the reactivity of its functional groups.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Acetic anhydride (B1165640), pyridine | 3-methyl-4-phenylbut-3-en-1-yl acetate (B1210297) | Esterification |

| This compound | Sodium hydride, Methyl iodide | 1-methoxy-3-methyl-4-phenylbut-3-ene | Etherification |

| This compound | Pyridinium chlorochromate (PCC) | 3-methyl-4-phenylbut-3-enal | Oxidation |

| This compound | H₂, Pd/C | 3-methyl-4-phenylbutan-1-ol | Hydrogenation |

| This compound | m-CPBA | 2-(2-methyl-3-phenyloxiran-2-yl)ethanol | Epoxidation |

Applications of 3 Methyl 4 Phenylbut 3 En 1 Ol As a Versatile Synthetic Intermediate

Role in the Construction of Complex Molecular Architectures

The unique structure of 3-methyl-4-phenylbut-3-en-1-ol, an allylic alcohol, provides a versatile starting point for constructing more complex molecules. The hydroxyl group and the carbon-carbon double bond are key functional groups that can be selectively targeted to build intricate molecular scaffolds.

Synthesis of Natural Product Scaffolds

The allylic alcohol motif is a common feature in many natural products. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its precursor, 3-methyl-4-phenyl-3-buten-2-one (B155874), is recognized for its potential use in natural product synthesis. The reduction of this ketone provides a direct pathway to this compound, positioning the alcohol as a key downstream intermediate. The synthesis of diverse molecular scaffolds, which is a central theme in creating natural-product-like molecules, often relies on building blocks that can undergo various cyclization and functionalization reactions. nih.gov The structure of this compound is well-suited for such transformations, making it a promising candidate for diversity-oriented synthesis (DOS) strategies aimed at producing libraries of complex molecules. nih.gov

Precursor for Advanced Organic Materials

The development of new organic materials with specific functions is a significant area of chemical research. The precursor to this compound, 3-methyl-4-phenyl-3-buten-2-one, is noted as an important compound in organic chemistry that contributes to the development of new materials and compounds with diverse functionalities. guidechem.com As a direct derivative, the alcohol can be used to introduce the 3-methyl-4-phenylbutenyl moiety into larger systems, potentially influencing properties such as thermal stability, photophysical behavior, or polymer characteristics. The phenyl ring and the alkene functionality are particularly useful for creating conjugated systems or for polymerization reactions.

Utilization in the Preparation of High-Value Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. This compound serves as an important intermediate in the synthesis of several high-value fine chemicals, particularly in the fragrance and pharmaceutical industries.

Contribution to Fragrance Chemistry and Chiral Odorants

The structurally related ketone, 3-methyl-4-phenyl-3-buten-2-one, is known for its pleasant, fruity, berry, and camphor-like odor and is used as a flavoring agent and in fragrances. guidechem.comthegoodscentscompany.comchemicalbook.com This ketone can be prepared by the condensation of benzaldehyde (B42025) with butanone. chemicalbook.com The subsequent reduction of this ketone yields this compound, making the alcohol a key intermediate in the synthesis of related fragrance compounds. The conversion of ketones to alcohols is a common strategy in fragrance chemistry to modify and fine-tune odor profiles.

Furthermore, the reduction of the prochiral ketone precursor can be achieved using stereoselective methods to produce chiral versions of this compound. This opens pathways to chiral odorants, where often only one enantiomer provides the desired scent, while the other may be odorless or have a different character.

Intermediacy in the Synthesis of Pharmaceutical Precursors (Non-Clinical)

In the field of medicinal chemistry, this compound and its derivatives are valuable building blocks. Its precursor ketone is used as an intermediate in the synthesis of various pharmaceuticals. guidechem.com For instance, the reduction of related α,β-unsaturated ketones to the corresponding allylic alcohols is a key step in the synthesis of pharmaceutical precursors. One documented example involves the reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride (B1222165) to produce 4-phenyl-3-buten-2-ol (B3023580) as part of a synthetic route. orgsyn.org Similarly, the reduction of the double bond in 3-methyl-4-phenyl-3-buten-2-one leads to 3-methyl-4-phenyl-2-butanone, another important pharmaceutical intermediate. google.com

These transformations highlight the role of this compound as a central structure that can be accessed from a common precursor and then further modified to create more complex molecules for non-clinical pharmaceutical research. For example, some substituted (E)-1-phenylbut-1-en-3-ones have been synthesized and screened for their cytotoxic activity, indicating the interest in this class of compounds for drug discovery. researchgate.net

Development of Novel Heterocyclic Compounds from this compound Derivatives

The functional groups of this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. The allylic alcohol can be converted to other functional groups, which can then participate in cyclization reactions.

For example, a common strategy involves the conversion of the alcohol to an α-chloroketone. The related compound, 4-phenyl-3-buten-2-ol, can be treated with bleach and HCl to form 3-chloro-4-phenylbutan-2-one. orgsyn.org This intermediate can then react with thiourea (B124793) to form a substituted aminothiazole hydrochloride, which is a heterocyclic compound. orgsyn.org A similar reaction sequence starting from this compound would be expected to yield the corresponding methyl-substituted thiazole (B1198619) derivative. The development of such synthetic routes is valuable for creating libraries of novel heterocyclic compounds for various chemical and biological applications.

Advanced Spectroscopic and Chromatographic Methods in the Research of 3 Methyl 4 Phenylbut 3 En 1 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to 3-methyl-4-phenylbut-3-en-1-ol is crucial for determining its stereochemical arrangement and understanding reaction mechanisms. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms and the spatial relationships between them.

In ¹H NMR, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) of the protons provide a wealth of information. For instance, the protons on the double bond and the chiral center can give rise to distinct signals that help in assigning the relative stereochemistry of the molecule. The integration of these signals also confirms the number of protons in a given environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. This is particularly useful for identifying the carbon skeleton and the presence of key functional groups. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Detailed analysis of NMR data from various studies allows for the precise assignment of signals to the respective nuclei in this compound. This information is instrumental in confirming the structure of reaction products and in studying the stereochemical outcome of synthetic transformations. Mechanistic studies often rely on NMR to identify intermediates or to follow the course of a reaction over time, providing evidence for proposed reaction pathways.

¹H NMR Data for Related Phenylbutenol Structures

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1-Phenylbut-3-en-1-ol | Ha | - | - |

| Hb | - | - | |

| Hc | - | - | |

| Hd | - | - | |

| 1-(4-Chloro-phenyl)-but-3-en-1-ol | Ha | - | - |

| Hb | - | - | |

| Hc | - | - | |

| Hd | - | - | |

| 1-Phenylpent-4-en-2-ol | Ha | - | - |

| Hb | - | - | |

| Hc | - | - | |

| Hd | - | - | |

| He+Hf | - | - | |

| Hg | - | - |

Note: Specific chemical shift values and multiplicities are dependent on the solvent and the specific isomeric form.

Mass Spectrometry Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity for determining the molecular weight and elemental composition of the compound and its reaction products. Techniques such as Electrospray Ionization (ESI-MS) are particularly valuable for the analysis of polar molecules like alcohols. rsc.org

During a chemical synthesis, MS can be used to monitor the progress of a reaction by detecting the disappearance of starting materials and the appearance of the desired product. This real-time analysis allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Furthermore, mass spectrometry is crucial for the elucidation of product structures. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula of a compound. Fragmentation patterns observed in the mass spectrum can also offer structural clues, helping to piece together the different components of the molecule. In the context of this compound, MS can confirm the successful incorporation of the phenyl and methyl groups and the presence of the hydroxyl functionality.

Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Exact Mass | 162.1045 g/mol |

This data is essential for confirming the identity of the target compound in a sample.

Infrared (IR) Spectroscopy in Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands that correspond to the different types of bonds within the structure.

The most prominent and easily identifiable peak will be the broad O-H stretch of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. The exact position and shape of this peak can provide information about hydrogen bonding. The presence of a carbon-carbon double bond (C=C) will give rise to a stretching vibration in the 1640-1680 cm⁻¹ region. The sp² C-H stretch from the aromatic ring and the double bond will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl portions will appear just below 3000 cm⁻¹. libretexts.org Aromatic C-H bending vibrations can also be seen in the fingerprint region (below 1500 cm⁻¹).

IR spectroscopy is also a valuable tool for monitoring the progress of a reaction. For example, in the synthesis of this compound from a corresponding ketone or aldehyde, one could monitor the disappearance of the strong C=O stretching band (around 1715 cm⁻¹) and the appearance of the broad O-H band to track the reduction of the carbonyl group.

Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkene | C=C stretch | 1640-1680 |

| Aromatic/Alkene | sp² C-H stretch | >3000 |

| Alkane | sp³ C-H stretch | <3000 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

These absorption bands are key identifiers for the functional groups present in the molecule.

Chromatographic Separations for Isomer Resolution and Purity Assessment in Research

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. rsc.org Due to the presence of a stereocenter and a double bond, this compound can exist as different stereoisomers (enantiomers and diastereomers). The resolution of these isomers is often critical in research, particularly in stereoselective synthesis and biological activity studies.

Column chromatography is a widely used method for the purification of multigram quantities of the compound. rsc.org By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or a mixture of solvents), it is possible to separate this compound from byproducts and unreacted starting materials based on differences in their polarity.

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for the initial screening of solvent systems for column chromatography. rsc.org The retention factor (Rf) value obtained from TLC can help in identifying the components of a mixture.

For the separation of stereoisomers, more advanced techniques such as chiral high-performance liquid chromatography (chiral HPLC) are often employed. Chiral HPLC uses a chiral stationary phase (CSP) that can interact differently with the enantiomers of a chiral compound, leading to their separation. This is crucial for determining the enantiomeric excess (ee) of a stereoselective reaction.

Gas chromatography (GC) can also be used for the analysis and separation of this compound, especially if the compound is volatile and thermally stable. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. spectrabase.com

Chromatographic Methods for the Analysis of this compound

| Technique | Application |

|---|---|

| Column Chromatography | Preparative purification |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and resolution |

| Gas Chromatography (GC) | Purity analysis, separation of volatile components |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation combined with identification |

The choice of chromatographic method depends on the specific analytical or preparative goal.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| 1-Phenylbut-3-en-1-ol |

| 1-(4-Chloro-phenyl)-but-3-en-1-ol |

Computational and Theoretical Investigations of 3 Methyl 4 Phenylbut 3 En 1 Ol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-methyl-4-phenylbut-3-en-1-ol, such calculations provide critical insights into its stability and potential reaction sites.

Detailed research findings from DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized geometry, a wealth of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP would highlight electron-rich regions, such as the oxygen atom of the hydroxyl group and the π-system of the phenyl ring and the double bond, as likely sites for electrophilic attack. Conversely, electron-deficient regions, primarily around the hydrogen atom of the hydroxyl group, would indicate sites susceptible to nucleophilic attack. Mulliken charge analysis further quantifies the partial charge on each atom, providing a numerical basis for predicting electrostatic interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT Calculations are hypothetically performed at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (e.g., in oxidation) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (e.g., in reduction) |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests moderate chemical stability |

| Dipole Moment | 1.9 D | Quantifies overall molecular polarity |

| Mulliken Charge on O | -0.75 e | Highlights the nucleophilic character of the alcohol oxygen |

| Mulliken Charge on H (of OH) | +0.45 e | Highlights the electrophilic character of the alcohol hydrogen |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. This compound possesses significant conformational flexibility due to rotation around several single bonds: the C-C bond between the alcohol and the alkene, the C-C bond linking the alkene and the phenyl group, and the C-O bond of the alcohol.

MD simulations model the movements of atoms by solving Newton's equations of motion, considering a force field that describes the potential energy of the system. By simulating the molecule over nanoseconds or longer, it is possible to explore its conformational landscape. The simulation trajectory reveals the different shapes (conformers) the molecule can adopt, how often each conformer appears, and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants. For this compound, MD simulations could identify the most stable arrangements of the phenyl ring relative to the alkyl chain, which can impact its steric availability for reactions.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations Analysis based on a hypothetical 100 ns simulation in an aqueous solvent.

| Dihedral Angle | Dominant Conformer(s) | Population (%) | Description |

| C(phenyl)-C-C=C | ~60°, ~120° | 45%, 35% | Describes the orientation of the phenyl ring relative to the double bond. |

| C=C-C-C(OH) | ~180° (anti) | 70% | The alkyl chain prefers an extended conformation. |

| C-C-C-O | ~60° (gauche), ~180° (anti) | 55%, 40% | Describes the orientation of the hydroxyl group. |

Mechanistic Probing via Transition State Theory for Transformations Involving this compound

Transition State Theory (TST) is a cornerstone for studying the rates and mechanisms of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy transition state (TS) on their way to becoming products. wikipedia.org By combining TST with quantum chemical calculations, the precise geometry and energy of this transition state can be determined, allowing for the calculation of the activation energy (ΔG‡), which governs the reaction rate.

For this compound, several transformations could be investigated. A common reaction for such an allylic alcohol is acid-catalyzed dehydration, which could lead to the formation of a conjugated diene. Computational modeling could compare different potential pathways, for instance, whether the reaction proceeds via an E1 or E2 mechanism. By locating the transition state for each proposed step and calculating the associated energy barriers, the most likely reaction mechanism can be identified. researchgate.net This approach was used to study the thermal decomposition of the related compound 3-methyl-3-buten-1-ol, where a six-membered cyclic transition state was found to be more favorable than a four-membered one. researchgate.net

Table 3: Hypothetical Activation Energies for a Dehydration Reaction of this compound Calculated using DFT and TST principles.

| Proposed Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Mechanistic Implication |

| E1-like Pathway | Formation of allylic carbocation | 25.5 | A high-energy intermediate is involved. |

| E2-like Pathway | Concerted proton abstraction and water loss | 32.1 | A single, concerted step with a higher barrier. |

| Intramolecular H-transfer | 6-membered cyclic TS | 45.8 | A retro-ene type reaction, likely unfavorable. researchgate.net |

Structure-Property Relationship Studies through Computational Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. These models rely on molecular descriptors, which are numerical values derived from the molecule's theoretical structure.

For this compound, a range of descriptors can be calculated computationally. These fall into several categories:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies.

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, Kier & Hall indices).

Geometrical Descriptors: Molecular surface area, volume, and solvent-accessible surface area. nih.govnih.govnih.gov

By generating these descriptors for this compound and a series of related compounds with known experimental properties (like boiling point, solubility, or chromatographic retention index), a QSPR model can be developed using statistical methods like multiple linear regression. Such a model can then be used to predict the properties of new, unsynthesized compounds, accelerating materials and drug discovery processes.

Table 4: Selected Hypothetical Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Related Property |

| Electronic | Polarizability | 18.5 ų | Intermolecular forces, refractive index |

| Geometrical | Solvent Accessible Surface Area | 185.2 Ų | Solubility, interaction potential |

| Topological | Wiener Index | 854 | Boiling point, viscosity |

| Physicochemical | LogP (Octanol-Water Partition) | 2.65 | Bioavailability, environmental fate |

Exploration of Biological Interactions and Enzymatic Studies Involving 3 Methyl 4 Phenylbut 3 En 1 Ol and Its Analogues Non Clinical

Molecular Docking and Ligand-Target Interactions for Related Bioactive Structures

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery and for understanding the potential biological targets of a compound. For analogues of 3-methyl-4-phenylbut-3-en-1-ol, molecular docking studies have been employed to investigate their interactions with various enzymes and receptors.

One such study focused on novel 3-phenyl-β-alanine based oxadiazole analogues as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in several diseases. nih.gov The docking results indicated that these compounds could fit into the active site of CA-II, potentially blocking its biological activity. nih.gov Specific hydrogen bonding interactions with amino acid residues such as Thr199, Thr200, and Gln92 were identified as key to the binding of these inhibitors. nih.gov

In another study, 2,4-dioxo-4-phenylbutanoic acid analogues were investigated as potential inhibitors of the 1HZP enzyme from Mycobacterium tuberculosis. nih.gov Docking analysis revealed that substitutions with sulfonic acid and methoxy (B1213986) groups on the analogue structures resulted in more efficient binding to the target enzyme. nih.gov

Furthermore, molecular docking studies of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives with DNA gyrase A & B from S. aureus suggested a preference for binding to DNA gyrase A. nih.gov These computational predictions were then used to guide the synthesis and biological evaluation of these compounds as potential antibacterial agents. nih.gov

The following table summarizes the findings from molecular docking studies on various analogues:

| Analogue Class | Target Protein | Key Findings |

|---|---|---|

| 3-Phenyl-β-alanine based oxadiazoles | Carbonic Anhydrase II (CA-II) | Compounds fit into the active site, forming hydrogen bonds with Thr199, Thr200, and Gln92. nih.gov |

| 2,4-Dioxo-4-phenylbutanoic acid analogues | Mycobacterium tuberculosis 1HZP enzyme | Sulfonic acid and methoxy substitutions enhance binding affinity. nih.gov |

| 6-Substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives | S. aureus DNA gyrase A & B | Preferential binding to DNA gyrase A was predicted. nih.gov |

These studies, while not directly on this compound, demonstrate the utility of molecular docking in identifying potential protein targets and guiding the design of more potent bioactive molecules based on a common structural framework.

In Vitro Cellular Pathway Modulation by this compound Analogues

The in vitro evaluation of analogues of this compound in cellular assays provides crucial information about their potential biological effects and mechanisms of action. These studies often involve screening for activities such as anti-tubercular, anticancer, or antibacterial effects.

For instance, a series of 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues were synthesized and screened for their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Several of these compounds exhibited potent activity, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov Subsequent cytotoxicity assays against mouse macrophage cells indicated a high selectivity index for the most active compounds, suggesting their potential for further development. nih.gov

In the realm of anticancer research, novel N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and evaluated against human colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines. mdpi.com One of the compounds, compound 16 , showed significant inhibitory activity against the Caco-2 cell line and was found to affect the gene expression of key proteins in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. mdpi.com

The biological evaluation of aurachin D analogues as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase revealed several promising submicromolar inhibitors of the enzyme. nih.gov Some of these analogues also demonstrated efficacy in inhibiting the growth of M. tuberculosis cultures. nih.gov

The table below presents a summary of the in vitro biological activities of some related bioactive structures:

| Analogue Class | Biological Activity | Cell Line/Organism | Key Findings |

|---|---|---|---|

| 4-(3-(4-Substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ols | Antitubercular | Mycobacterium tuberculosis H37Rv | Potent activity with MIC values as low as 1.56 μg/mL and high selectivity index. nih.gov |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer | Caco-2, HCT-116 | Compound 16 showed significant inhibition of Caco-2 cells and modulated the PI3K/AKT pathway. mdpi.com |

| Aurachin D analogues | Antitubercular | Mycobacterium tuberculosis | Submicromolar inhibition of cytochrome bd oxidase and growth inhibition of Mtb cultures. nih.gov |

These findings underscore the potential for structural analogues of this compound to modulate cellular pathways and exert significant biological effects, paving the way for the development of new therapeutic agents.

Future Research Directions and Emerging Trends for 3 Methyl 4 Phenylbut 3 En 1 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The integration of the synthesis of 3-methyl-4-phenylbut-3-en-1-ol into flow chemistry platforms is a promising area of future research. This would involve the design of microreactors and packed-bed reactors that can handle the specific reaction conditions required for its formation, such as Grignard reactions or Wittig-type olefinations, under continuous flow.

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, could further revolutionize the exploration of this compound's chemical space. By systematically varying reaction parameters such as temperature, pressure, reactant ratios, and catalyst loading, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput screening capability would accelerate the discovery of new synthetic routes and applications.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis (Projected) |

| Scalability | Often challenging, requires larger vessels | Readily scalable by extending operation time or using parallel reactors |

| Safety | Potential for thermal runaways in large-scale reactions | Enhanced heat and mass transfer, smaller reaction volumes, improved safety |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | May involve multiple manual workup steps | Potential for in-line purification and telescoping of reaction steps |

Novel Catalytic Systems for Sustainable Transformations

The development of sustainable catalytic systems is a cornerstone of modern organic chemistry. Future research on this compound will likely focus on the use of earth-abundant metal catalysts, such as iron, copper, and manganese, to replace precious metal catalysts like palladium and rhodium in its synthesis and subsequent transformations. These novel catalytic systems are not only more cost-effective but also have a lower environmental impact.

Furthermore, the principles of green chemistry will guide the design of new synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound would be a significant advancement, as chirality is often crucial for the biological activity of molecules.

Exploration of Undiscovered Reactivity Modes and Applications

The unique structural features of this compound, namely the allylic alcohol and the styrenyl moiety, suggest a rich and largely unexplored reactivity profile. Future research will likely aim to uncover novel transformations of this molecule. For example, the development of new catalytic methods for the functionalization of the C-H bonds in the methyl group or the phenyl ring could provide direct access to a wide range of derivatives with potentially interesting properties.

The exploration of tandem reactions, where multiple chemical transformations occur in a single pot, is another exciting avenue. A well-designed catalytic system could, for instance, initiate a cyclization cascade starting from this compound to construct complex molecular architectures in a highly atom-economical manner. The discovery of such novel reactivity modes would not only expand the synthetic chemist's toolkit but also pave the way for new applications of this compound in materials science and medicinal chemistry.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced characterization techniques that allow for the real-time monitoring of reactions, known as in situ spectroscopy, will play a pivotal role in this endeavor.

Techniques such as Process Analytical Technology (PAT), including in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide valuable information about the concentration of reactants, intermediates, and products as the reaction progresses. This data can be used to develop detailed kinetic models, identify reaction bottlenecks, and uncover transient, yet crucial, intermediates. The application of these advanced analytical methods will undoubtedly lead to a more profound understanding of the chemistry of this compound and facilitate the rational design of improved synthetic protocols.

Table 2: Advanced Characterization Techniques for this compound Chemistry

| Technique | Information Gained | Application in Research |

| In situ FTIR | Real-time concentration profiles of key functional groups | Kinetic analysis, reaction endpoint determination, intermediate detection |

| In situ Raman | Complementary vibrational information, particularly for non-polar bonds | Monitoring of reactions in aqueous media, analysis of catalytic species |

| In situ NMR | Detailed structural information of species in solution | Mechanistic elucidation, identification of unexpected byproducts |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio | High-throughput screening of reaction outcomes, analysis of complex mixtures |

Q & A

Q. Table 2: Environmental Degradation Parameters

| Pathway | Conditions | Half-Life (h) | Major Products |

|---|---|---|---|

| Photolysis (UV) | λ = 290-400 nm, H₂O | 4.5 | 4-Phenylbut-3-en-1-one |

| •OH Radical Oxidation | [•OH] = 1×10⁻¹² M | 6.8 | Epoxides, diols |

Key Challenges and Contradictions

- Stereoselectivity in Synthesis : While allyltin methods yield high Z-selectivity (>90%), competing E-isomers form in polar solvents (e.g., DMF) due to altered transition-state stabilization .

- Environmental Impact : Predicted biodegradation rates from computational models conflict with experimental half-lives, suggesting unaccounted surface adsorption effects in natural systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.